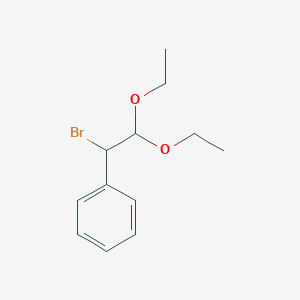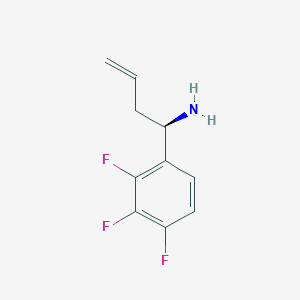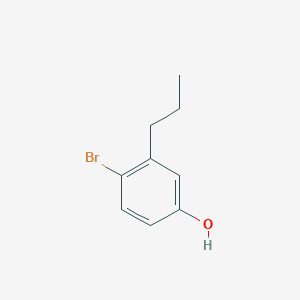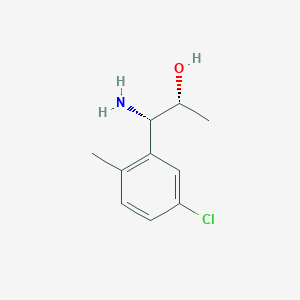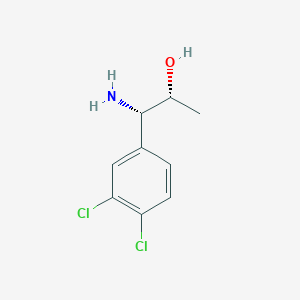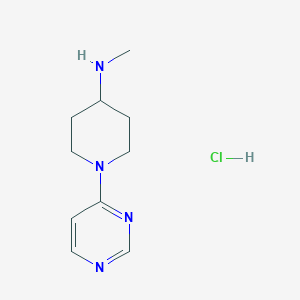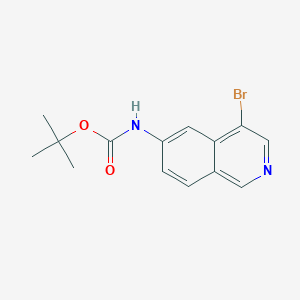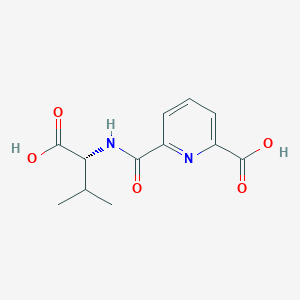![molecular formula C9H10F4N2 B13043461 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)benzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with ethylenediamine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize efficiency.
- Purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Amine oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phenyl derivatives.
科学的研究の応用
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and leading to downstream effects.
類似化合物との比較
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Shares the fluorine and trifluoromethyl groups but differs in functional groups.
2,2’-Bis(trifluoromethyl)benzidine: Contains similar fluorinated aromatic rings but with different substituents.
Uniqueness: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of fluorine atoms and a trifluoromethyl group attached to an ethane-1,2-diamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H10F4N2 |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2 |
InChIキー |
VZUUWURFTNDEIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
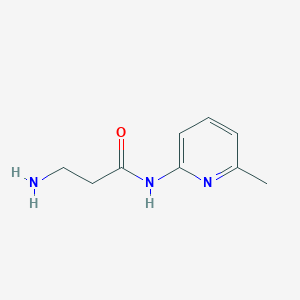
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
